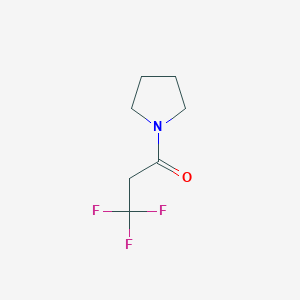
3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,3-Trifluoro-1-(pyrrolidin-1-yl)propan-1-one, also known as TFMPP, is an analog of the popular recreational drug MDMA, more commonly known as ecstasy. It is a synthetic compound that has been used in scientific research due to its similarity to MDMA and its ability to act as a selective serotonin reuptake inhibitor (SSRI). TFMPP has been studied in a number of areas, including its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
作用機序
3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one acts as an SSRI, meaning it inhibits the reuptake of serotonin in the brain. This leads to an increase in the amount of serotonin in the brain, which can produce a variety of effects, such as improved mood, increased energy, and improved concentration. Additionally, 3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one has been shown to act as an agonist at serotonin receptors, which can lead to further effects.
Biochemical and Physiological Effects
3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one has been shown to have a variety of biochemical and physiological effects. Most notably, it has been shown to increase the amount of serotonin in the brain, which can lead to improved mood, increased energy, and improved concentration. Additionally, 3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one has been shown to act as an agonist at serotonin receptors, which can lead to further effects.
実験室実験の利点と制限
One of the major advantages of using 3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one in lab experiments is its similarity to MDMA, which makes it an ideal candidate for studying the effects of MDMA on the brain and behavior. Additionally, it is relatively easy to synthesize and has been shown to have a variety of biochemical and physiological effects. However, one of the major limitations of using 3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one in lab experiments is its potential for toxicity, as it has been shown to cause liver damage in animal studies.
将来の方向性
There are a number of potential future directions for research involving 3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential therapeutic applications, such as in the treatment of depression or anxiety. Additionally, further research could be done to explore the potential for 3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one to act as a pro-drug for MDMA, as well as its potential for toxicity. Finally, further research could also be done to explore the potential for 3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one to interact with other drugs, such as alcohol or other drugs of abuse.
合成法
3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one is typically synthesized from a precursor, 1-(3-chlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one, also known as CPFPP. The synthesis process begins with the formation of a Grignard reagent, which is then reacted with CPFPP in an aqueous solution. The reaction is then followed by a catalytic hydrogenation to form the desired product, 3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one.
科学的研究の応用
3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one has been used in a variety of scientific research applications, including studies of its mechanism of action and biochemical and physiological effects. It has also been used to study the effects of SSRIs on behavior and cognition. Additionally, it has been used to study the effects of MDMA on the brain and behavior.
特性
IUPAC Name |
3,3,3-trifluoro-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)5-6(12)11-3-1-2-4-11/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYSPGNCXLTZAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-1-pyrrolidin-1-ylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(1H-indol-4-yl)-6-[(3R)-3-methylmorpholin-4-yl]-2-[(3S)-3-methylmorpholin-4-yl]-9H-purine](/img/structure/B6615558.png)


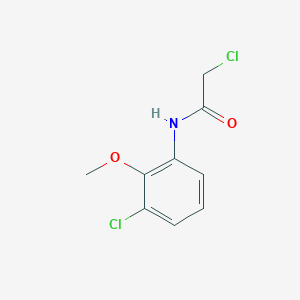
![ethyl 2-[methyl(sulfamoyl)amino]acetate](/img/structure/B6615588.png)
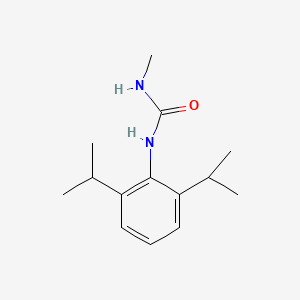
![2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde](/img/structure/B6615610.png)
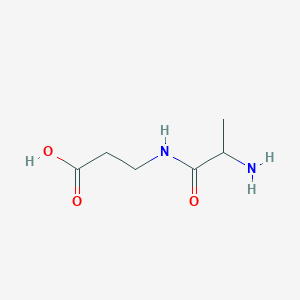

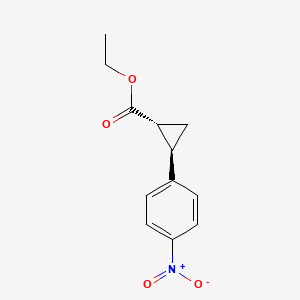
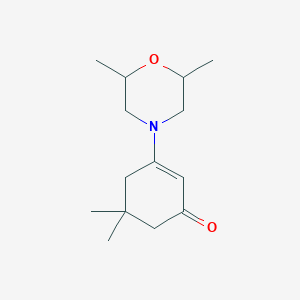

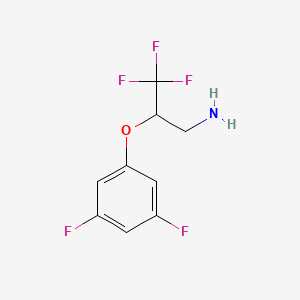
![4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine](/img/structure/B6615646.png)